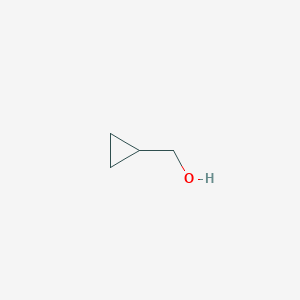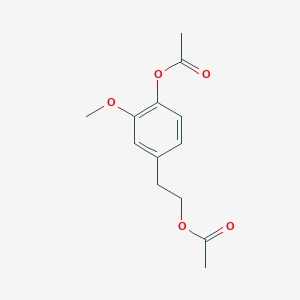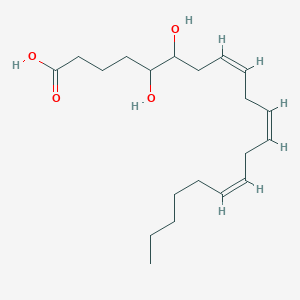
Cyclopropanemethanol
Übersicht
Beschreibung
Cyclopropanemethanol, also known as Cyclopropyl carbinol or CPMO, is a cycloalkanemethanol . It is used as an organic chemical synthesis intermediate and is known for its unique chemical properties and applications in various fields .
Synthesis Analysis
Cyclopropanemethanol can be synthesized through the coupling reaction with alkynes to form substituted allylic alcohols . An expedient method for the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis has been described . The transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group affording the cyclopropanated product .
Molecular Structure Analysis
The molecular formula of Cyclopropanemethanol is C4H8O . Its rotational constants and dipole moment have been determined .
Physical And Chemical Properties Analysis
Cyclopropanemethanol has a molecular weight of 72.11 g/mol . It is a colorless liquid and is fully miscible with water . The boiling point is 123-124°C at 738 mmHg , and the density is 0.89 g/mL at 25°C . The refractive index is 1.431 at 20°C .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Cyclopropylmethanol serves as an important building block in organic synthesis. It is used to synthesize a wide range of chemical compounds due to its reactivity and the presence of both a cyclopropyl ring and a hydroxymethyl group. For instance, it can undergo coupling reactions with alkynes to form substituted allylic alcohols . These reactions are valuable for creating complex molecules with potential pharmaceutical applications.
Anesthetic Research
This compound has been identified as an anesthetic . Its cycloalkanemethanol structure contributes to its anesthetic properties, making it a subject of study for potential medical use in anesthesia.
Spectroscopy and Physical Chemistry
Cyclopropylmethanol’s microwave spectrum has been recorded, providing valuable data such as rotational constants and dipole moment . This information is crucial for understanding the physical properties of the molecule and can be applied in fields like spectroscopy and physical chemistry.
Pharmaceutical Intermediates
The compound is used in the preparation of various pharmaceutical intermediates. For example, it can be converted into cyclopropanecarbaldehyde , which is a key intermediate in the synthesis of certain drugs.
Sulfonation Reactions
Researchers utilize Cyclopropylmethanol in sulfonation reactions to produce cyclopropylmethylsulfonate , a compound that can be used as a reagent in further chemical transformations.
Phosphate Ester Synthesis
It is also employed in the synthesis of phosphate esters, such as dibenzyl cyclopropylmethyl phosphate . These esters have applications in various chemical processes, including as flame retardants and plasticizers.
Analytical Chemistry
In analytical chemistry, Cyclopropylmethanol can be used as a standard or reference compound due to its well-defined physical properties, such as boiling point and refractive index .
Wirkmechanismus
Target of Action
Cyclopropylmethanol, also known as Cyclopropanemethanol, is a cycloalkanemethanol The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been reported that cyclopropylmethanol can undergo coupling reactions with alkynes to form substituted allylic alcohols . This suggests that it may interact with its targets through chemical reactions, leading to the formation of new compounds. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
The ability of cyclopropylmethanol to form substituted allylic alcohols suggests that it may be involved in metabolic pathways related to alcohol synthesis and metabolism
Pharmacokinetics
Its boiling point is 123-124 °C/738 mmHg , and its density is 0.89 g/mL at 25 °C , which might influence its absorption and distribution
Result of Action
Given its potential to form substituted allylic alcohols , it may influence cellular processes related to alcohol metabolism. More research is needed to describe the specific molecular and cellular effects of its action.
Safety and Hazards
Zukünftige Richtungen
The future outlook for the Cyclopropanemethanol market appears promising . The growing demand for pharmaceuticals and agrochemicals is expected to drive the market growth . Additionally, the market is anticipated to witness significant growth due to the rising usage of Cyclopropanemethanol in various niche applications, such as the production of flavors and fragrances .
Eigenschaften
IUPAC Name |
cyclopropylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051922 | |
| Record name | Cyclopropylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Cyclopropanemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropanemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20511 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cyclopropylmethanol | |
CAS RN |
2516-33-8 | |
| Record name | Cyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2516-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropylcarbinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropylmethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopropanemethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopropylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)






![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)